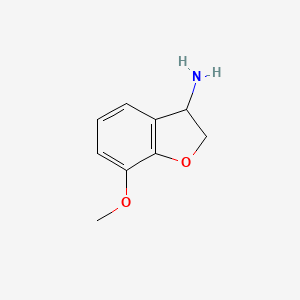

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine

Description

Significance of the Dihydrobenzofuran Scaffold in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzofuran (B1216630) scaffold is a heterocyclic compound that is a core component in a multitude of biologically active natural and synthetic compounds. nih.govsigmaaldrich.com Its structure, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, makes it a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This versatility has made the synthesis of dihydrobenzofuran derivatives a significant area of interest for organic and pharmaceutical chemists. nih.gov

The importance of this scaffold is underscored by its presence in a wide array of natural products that exhibit potent biological activities. nih.gov These natural compounds have inspired the development of synthetic derivatives with a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. sigmaaldrich.comcnr.itresearchgate.net For instance, research has shown that fluorinated dihydrobenzofuran derivatives can act as effective anti-inflammatory agents and show promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. cnr.itresearchgate.net The addition of substituents like fluorine is a strategy used to enhance a drug's permeability and bioavailability. cnr.it

Furthermore, the dihydrobenzofuran framework serves as a versatile chemical platform for creating libraries of compounds for drug screening. sigmaaldrich.comresearchgate.net Researchers have developed various synthetic methods, including transition metal-catalyzed reactions, to efficiently construct and modify the dihydrobenzofuran core, enabling the exploration of diverse chemical space and the optimization of biological activity. sigmaaldrich.comnih.gov

Overview of the Chemical Compound's Role in Contemporary Pharmaceutical and Organic Synthesis Research

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine is a specific derivative of the dihydrobenzofuran family. It incorporates a methoxy (B1213986) group at the 7-position and an amine group at the 3-position of the core scaffold. The primary amine group, in particular, offers a reactive handle for further chemical modification.

In contemporary research, compounds like this compound are primarily utilized as chemical building blocks. Their value lies in their potential to be elaborated into more complex molecules through various synthetic reactions. Medicinal chemists often use such foundational scaffolds to generate large libraries of related compounds. These libraries are then screened against biological targets to identify new lead compounds in the drug discovery process.

While specific studies detailing the direct biological activity of this compound are not prominent in publicly available research, its structural features make it a valuable intermediate. The dihydrobenzofuran core provides the basic framework known for biological relevance, and the amine and methoxy groups offer sites for chemical diversification to explore structure-activity relationships. The synthesis of derivatives from such intermediates is a key strategy in the development of new therapeutic agents. nih.gov

Below are the key chemical properties of the hydrochloride salt of the compound.

| Property | Value | Source |

| IUPAC Name | 7-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | uni.lu |

| CAS Number | 1199782-75-6 | uni.lu |

| Molecular Formula | C₉H₁₁NO₂ · HCl | uni.lu |

| Molecular Weight | 201.65 g/mol | uni.lu |

| Physical Form | Off White Solid | uni.lu |

| Purity | 96% | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCOSBXVTCJRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585665 | |

| Record name | 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-21-7 | |

| Record name | 2,3-Dihydro-7-methoxy-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Investigations of 7 Methoxy 2,3 Dihydro Benzofuran 3 Ylamine

Exploration of the Compound as a Prevalent Pharmaceutical Scaffold

The benzofuran (B130515) and its reduced form, 2,3-dihydrobenzofuran (B1216630), are recognized as key pharmacophores, or structural units, in medicinal chemistry and drug synthesis. nih.gov These scaffolds are prevalent in numerous natural products and bioactive compounds, demonstrating a broad spectrum of biological activities including anticancer, antiviral, antioxidant, and immunosuppressive effects. nih.govnih.gov The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

The specific compound, 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine, serves as a valuable building block in the synthesis of more complex molecules. jwpharmlab.comamerigoscientific.com Its structure, featuring a methoxy (B1213986) group on the aromatic ring and an amine on the dihydrofuran ring, provides reactive sites for creating diverse derivatives. Research has shown that modifications at various positions of the benzofuran ring, such as the addition of halogen atoms or the introduction of different functional groups, can significantly influence the resulting compound's biological activity and binding affinity to molecular targets. nih.gov The strategic design of novel agents often utilizes such scaffolds to explore synergistic effects, for instance by combining a conformational bias with additional hydrogen bond donors to improve potency. nih.govmonash.edu

Biological Activities and Therapeutic Potential Research

Derivatives built upon the benzofuran and dihydrobenzofuran framework have been the subject of intensive pharmacological investigation. These studies have unveiled a multitude of potential therapeutic applications, ranging from central nervous system disorders to oncology.

The therapeutic potential of compounds related to this compound has been explored in the context of depression. One study investigated the antidepressant-like activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, a β-substituted phenylethylamine derivative. nih.gov This molecule demonstrated a dose-dependent reduction in immobility time in mouse models of depression, such as the forced swim test, with an efficacy comparable to the established antidepressant venlafaxine. nih.gov The proposed mechanism involves the modulation of neurotransmitter levels, specifically norepinephrine, serotonin (B10506), and dopamine (B1211576) in the brain, potentially through interaction with trace amine receptors. nih.govresearchgate.net Other research has also highlighted the potential of activating the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) as a promising strategy for developing rapid-acting antidepressants. nih.gov

The broader class of benzofuran derivatives has been investigated for applications in various neurological disorders. Researchers have synthesized series of 2-(4-hydroxyphenyl)benzofurans that act as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net Another line of research developed benzofuran derivatives that function as α2C-adrenergic receptor antagonists, which showed activity against L-dopa-induced dyskinesia in animal models of Parkinson's disease. researchgate.net These findings underscore the utility of the benzofuran scaffold in designing agents that target central nervous system pathologies.

The most extensively studied therapeutic area for benzofuran derivatives is oncology. These compounds have shown significant promise as anticancer agents, with research focusing on their ability to kill cancer cells and unraveling the underlying molecular mechanisms. nih.gov

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a wide array of human cancer cell lines. SAR analyses have revealed that specific substitutions on the benzofuran ring are critical for activity. nih.gov For example, the introduction of a bromine atom can significantly increase cytotoxicity against leukemia cells. researchgate.net Similarly, chalcone-benzofuran hybrids have shown potent activity against breast cancer cells. frontiersin.org The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | Reported IC50/GI50 Value (µM) | Reference |

|---|---|---|---|

| Compound 7m (chalcone hybrid) | MCF-7 (Breast) | 0.04 | frontiersin.org |

| Compound 7m (chalcone hybrid) | LO2 (Normal Liver) | 0.89 | frontiersin.org |

| Compound 1 (brominated derivative) | K562 (Leukemia) | 5 | nih.gov |

| Compound 1 (brominated derivative) | HL60 (Leukemia) | 0.1 | nih.gov |

| Compound 3 (N-phenethyl carboxamide derivative) | MCF-7 (Breast) | 0.7 | nih.gov |

| Compound 3 (N-phenethyl carboxamide derivative) | A-549 (Lung) | 1.8 | nih.gov |

| Compound 3 (N-phenethyl carboxamide derivative) | Panc-1 (Pancreatic) | 1.3 | nih.gov |

| Compound 3h (amino-methoxybenzo[b]furan) | Various Cancer Cells | 0.016 - 0.024 | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | 14.2 | researchgate.net |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | A-459 (Lung) | Stronger cytotoxicity than against MCF-7 | derpharmachemica.com |

Research has delved into the molecular pathways through which benzofuran derivatives exert their anticancer effects. Key mechanisms identified include the inhibition of tubulin polymerization, the induction of programmed cell death (apoptosis), and the disruption of tumor blood supply (anti-angiogenesis).

Tubulin Polymerization Inhibition: Several series of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govdntb.gov.ua These agents bind to tubulin, a critical protein for microtubule formation, often at the colchicine (B1669291) binding site. frontiersin.orgnih.gov By disrupting microtubule dynamics, these compounds interfere with essential cellular processes like mitosis, cell division, and migration, ultimately leading to cell cycle arrest, typically at the G2/M phase, and subsequent cell death. nih.govfrontiersin.org For instance, compound 7m, a hetero-aromatic chalcone (B49325) hybrid, was found to inhibit tubulin polymerization with an IC50 value of 12.23 µM. frontiersin.org

Apoptosis Induction: A primary mechanism for the anticancer activity of benzofuran derivatives is the induction of apoptosis. nih.gov This is often a consequence of microtubule disruption or other cellular stresses. Studies have shown that these compounds can trigger apoptosis through the activation of key executioner enzymes called caspases, including caspase-3, -7, -8, and -9. frontiersin.orgnih.govnih.gov Activation of these caspases leads to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govfrontiersin.org Furthermore, some derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis, leading to a lower Bcl-2/Bax ratio that favors cell death. researchgate.net

Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some benzofuran derivatives have demonstrated potent anti-angiogenic properties. frontiersin.org For example, compound 7m was shown to inhibit the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. frontiersin.org In vivo studies using zebrafish embryos confirmed these effects, showing that the compound could effectively impair the formation of intersegmental vessels in a dose-dependent manner. frontiersin.org This dual action of directly killing cancer cells and cutting off their blood supply makes these compounds particularly promising therapeutic candidates. nih.gov

Other Investigational Activities (e.g., Antimicrobial, Antioxidant, Anti-inflammatory, Antihypertensive, Anticonvulsant, Analgesic, Central Nervous System Stimulant, Lipid Peroxidation Inhibition)

The 7-methoxy-dihydrobenzofuran scaffold and its derivatives have been the subject of broad pharmacological screening, revealing a wide array of potential therapeutic activities.

Antimicrobial Activity: Various derivatives incorporating the 7-methoxy benzofuran nucleus have shown notable antimicrobial properties. rsc.org For instance, pyrazoline derivatives synthesized from 2-acetyl-7-methoxy benzofuran displayed good antibacterial activity against E. coli and B. subtilis, which was comparable to the standard drug ciprofloxacin. nih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have also been identified as efficient anti-inflammatory and potential anticancer agents. nih.gov

Antioxidant and Lipid Peroxidation Inhibition: The benzofuran core is associated with significant antioxidant effects. rsc.org Methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans were able to restore normal levels of reactive oxygen species (ROS) in lipopolysaccharide-activated cells. researchgate.netresearchgate.net Specifically, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals. One such derivative demonstrated a 62% inhibition of lipid peroxidation at a concentration of 100 μM. rsc.org Other studies have synthesized novel dihydrobenzofuran derivatives that are potent inhibitors of lipid peroxidation in rat liver microsomal membranes. amerigoscientific.com

Anti-inflammatory Activity: Anti-inflammatory action is a well-documented property of this class of compounds. rsc.org Methoxy derivatives of dihydrobenzofurans have shown the ability to reduce inflammatory mediators. researchgate.netresearchgate.net A series of 2,3-dihydrobenzofuran-2-one analogues were found to be powerful anti-inflammatory agents, with activity in some cases exceeding that of reference drugs like diclofenac (B195802) and indomethacin. nih.gov

Antihypertensive Activity: Certain dihydrobenzofuran derivatives have been explored for their cardiovascular effects. A series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related pyrrolidine (B122466) compounds displayed good antihypertensive activity in spontaneously hypertensive rat models. nih.gov This suggests potential applications for this scaffold in managing hypertension.

Anticonvulsant Activity: The benzofuran nucleus is considered a promising scaffold for developing anticonvulsant agents. rsc.org While direct studies on this compound are limited, related structures such as 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines have shown potent anticonvulsant effects in the maximal electroshock (MES) test, with efficacy comparable to phenytoin. tubitak.gov.tr

Analgesic Activity: Analgesic properties have also been associated with the broader class of benzofuran compounds. rsc.org While specific studies on this compound are not prominent, related heterocyclic systems, such as 7-substituted purine-2,6-diones, have demonstrated significant analgesic effects in writhing and formalin tests in animal models. nih.gov

Central Nervous System (CNS) Activity: Dihydrobenzofuran analogs have been shown to interact with the CNS. However, rather than being stimulants, some analogs exhibit CNS depressant properties. nih.gov Furthermore, certain conformationally restricted dihydrobenzofuran analogues of phenethylamines have been evaluated as potent hallucinogens that interact with serotonin 5-HT2 receptors, indicating a strong capacity to modulate CNS function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 7-methoxy-2,3-dihydro-benzofuran scaffold. These investigations clarify how molecular modifications influence biological efficacy and receptor interactions. nih.govresearchgate.netresearchgate.net

Influence of Substituent Modifications on Biological Activity and Potency

Modifications to the benzofuran ring system and its substituents have profound effects on the observed biological activities.

Substitutions on the Benzene (B151609) Ring: The position and nature of substituents on the aromatic portion of the benzofuran core are critical. For anti-inflammatory 2,3-dihydrobenzofuran-2-ones, having an alkyl or aryl group at the C-6 position and a halogen, particularly chlorine, at the C-5 position leads to very powerful agents. nih.gov In a series of fluorinated dihydrobenzofurans, the presence of difluorine, bromine, and an ester or carboxylic acid group was found to inhibit cancer cell proliferation significantly. nih.gov The 7-methoxy group itself is considered important for enhancing the neuroprotective and anti-inflammatory activities of related flavonoids, partly by improving lipophilicity and cell permeability. nih.gov

Substitutions at the C-2 and C-3 Positions: SAR studies have frequently highlighted the C-2 position as a key site for modification. Introducing ester or heterocyclic rings at C-2 has been found to be crucial for cytotoxic activity against cancer cells. nih.gov For anticonvulsant N-benzyl 3-methoxypropionamides, modifications at the C-2 methoxy unit led to modest differences in activity. arabjchem.org

The following table summarizes key SAR findings for various benzofuran and dihydrobenzofuran analogs.

Structure-Activity Relationship (SAR) of Benzofuran Analogs

| Scaffold/Series | Position of Modification | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-ones | C-5 and C-6 | Cl at C-5, Cyclohexyl at C-6 | Potent anti-inflammatory activity, stronger than diclofenac. | nih.gov |

| Fluorinated Dihydrobenzofurans | Multiple | Difluorine, Bromine, Ester/Carboxylic Acid | Significant inhibition of HCT116 cancer cell proliferation. | nih.gov |

| General Benzofurans | C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. | nih.gov |

| Flavanones (related structures) | C-7 | Methoxy Group | Enhances neuroprotective and anti-inflammatory effects. | nih.gov |

| Furo nih.govbenzofurans | Para-position on Benzoyl | Absence of substituent | Higher human breast cancer inhibitory activity. |

Stereochemical Requirements for Ligand-Receptor Binding and Efficacy

Stereochemistry plays a defining role in the biological activity of chiral 2,3-disubstituted dihydrobenzofurans. Different stereoisomers of the same compound often exhibit markedly different pharmacological profiles, highlighting the importance of stereoselective interactions with biological targets. researchgate.net For instance, in a study of new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans, an enantioenriched compound showed greater potency for inhibiting the ACLY enzyme and a higher reduction in prostaglandin (B15479496) E2 production compared to its racemic counterpart, suggesting a stereoselective interaction within this pathway. researchgate.net

The development of synthetic methods that allow for stereodivergent synthesis is therefore highly valuable, as it provides access to the full complement of stereoisomers for biological evaluation. researchgate.net In studies of dihydrobenzofuran analogues of hallucinogens, the stereochemical properties of substituents were found to exert a critical influence on activity, likely by affecting the molecule's conformation and its ability to bind to hydrophobic regions on the target receptor. researchgate.net

Correlation of Specific Structural Features with Observed Therapeutic Outcomes

Specific structural motifs within the 7-methoxy-dihydrobenzofuran framework can be directly correlated with therapeutic effects.

The 7-Methoxy Group: This group is often associated with enhanced neuroprotective and anti-inflammatory outcomes. Its presence can increase the lipophilicity of the molecule, improving its ability to cross cellular membranes and reach its target, which may contribute to higher potency. nih.gov

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring system is a common strategy to enhance biological activity. Halogenation has been shown to increase cytotoxicity in anticancer derivatives and improve anti-inflammatory potency. nih.govnih.gov For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was identified as a particularly potent anti-inflammatory agent. nih.gov

Substituents at C-2: The nature of the group at the C-2 position is a key determinant of activity. For anticancer applications, ester or heterocyclic groups at this position are favorable. nih.gov The combination of features, such as a 2-arylcarbonyl group along with other ring systems, has been used to design novel derivatives targeting specific receptors like the estrogen receptor.

The following table summarizes the observed antimicrobial activity for several benzofuran derivatives.

Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Substituents | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 7-Methoxy Benzofuran Pyrazolines | p-chloro, p-fluoro, 2-amino-5-bromo on phenyl ring | E. coli, B. subtilis | Good activity, comparable to ciprofloxacin. | nih.gov |

| General Benzofuran Derivatives | Not specified | Bacteria, Viruses, Parasites | Promising anti-infective activity. | nih.gov |

| Carbazole Derivatives (related heterocycles) | Fluorinated benzylamino side chain | S. aureus | Effective growth inhibition. Gram-negative strains were more resistant. | |

| Aurone Derivative (AU-23) | 6-methoxy, 2-(naphthalen-1-ylmethylene) | P. aeruginosa, S. aureus (MSSA & MRSA) | Selectively inhibited growth; bactericidal/bacteriostatic effects. |

Mechanistic and Preclinical Research of 7 Methoxy 2,3 Dihydro Benzofuran 3 Ylamine

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The scientific community has shown considerable interest in benzofuran (B130515) derivatives due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The specific compound, 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine, and its related structures are subjects of ongoing research to understand their interactions at the molecular and cellular levels.

Receptor Binding Affinities and Ligand-Receptor Interaction Dynamics

Research into the receptor binding profiles of this compound and its analogs has revealed affinities for various receptors, with a notable focus on monoamine oxidase (MAO) enzymes. nih.gov The substitution patterns on both the phenyl ring and the benzofuran moiety are critical in determining the binding affinity for MAO-A or MAO-B. nih.gov For instance, a study on 2-phenylbenzofuran (B156813) derivatives, which share a core structure, demonstrated that specific methoxy (B1213986) and nitro group substitutions dictate the potency and selectivity of MAO inhibition. nih.gov In that series, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a highly potent MAO-B inhibitor, while 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor. nih.gov Molecular docking studies have further supported these experimental findings by elucidating the key amino acid residues within the enzyme's binding site that are crucial for inhibition. nih.gov

The following interactive table provides an overview of the inhibitory concentrations for selected benzofuran derivatives against MAO-A and MAO-B, illustrating the structure-activity relationship.

Modulation of Key Cellular Signaling Pathways

The biological effects of this compound derivatives extend to the modulation of critical cellular signaling pathways. One significant pathway influenced by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation. Studies on methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have shown their ability to inhibit the NF-κB pathway in U937 cells. nih.gov This inhibition helps in restoring normal levels of reactive oxygen species (ROS) and nitric oxide (NO) following activation by lipopolysaccharide (LPS). nih.gov

Furthermore, certain benzofuran derivatives have been found to impact signaling pathways related to cancer metastasis. For example, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) has been shown to suppress metastasis in hepatocellular carcinoma (HCC) cells with a mutated p53 gene. nih.gov BMBF achieves this by downregulating the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as vimentin (B1176767) and Slug, while upregulating E-cadherin. nih.gov It also deactivates the FAK/AKT signaling pathway by decreasing the expression of integrin α7. nih.gov

Enzymatic Inhibition or Activation Profiles (e.g., Caspase Activation)

The enzymatic inhibition profile of this class of compounds is a key aspect of their mechanism of action. As previously mentioned, derivatives of this compound are potent inhibitors of monoamine oxidases. nih.gov Beyond MAO, other enzymes are also targeted. For instance, some methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit ATP citrate (B86180) lyase (ACLY), an enzyme involved in lipid biosynthesis and inflammation. nih.gov Interestingly, an enantioenriched version of one such derivative demonstrated greater potency in inhibiting ACLY and reducing prostaglandin (B15479496) E2 production compared to its racemic form, suggesting a stereoselective interaction. nih.gov

In the context of cancer, benzofuran derivatives have been investigated for their effects on enzymes and proteins that regulate cell proliferation. Some derivatives exhibit antiproliferative effects by inducing apoptosis and causing cell cycle arrest. While the direct modulation of caspases by this compound is not explicitly detailed in the provided search results, the induction of apoptosis by related compounds suggests that caspase activation is a likely downstream event.

Preclinical Evaluation and Translational Research Considerations

The preclinical pipeline for compounds like this compound involves rigorous in vitro and in vivo testing to ascertain their therapeutic potential.

In Vitro Pharmacological Profiling and Assay Development

The initial stages of preclinical evaluation involve extensive in vitro pharmacological profiling. This process utilizes a variety of assays to determine the compound's activity and selectivity. For benzofuran derivatives, this has included testing for anti-inflammatory activity in U937 cells and assessing their ability to inhibit the NF-κB pathway. nih.gov Assays to measure the inhibition of enzymes like MAO-A and MAO-B are also crucial, with IC50 values being determined to quantify potency. nih.gov

Furthermore, in vitro studies have been conducted to evaluate the cytotoxic effects of these compounds against various cancer cell lines. derpharmachemica.com For example, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was shown to be strongly cytotoxic against human lung cancer cell lines (A-459) and breast cancer cell lines (MCF-07) in both MB and MTT assays. derpharmachemica.com The development of these assays is critical for structure-activity relationship (SAR) studies, which guide the design of more potent and selective derivatives. nih.govresearchgate.net

In Vivo Efficacy Studies in Relevant Animal Models

Promising candidates from in vitro studies are advanced to in vivo efficacy testing in animal models that are relevant to the targeted disease. For instance, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, a related benzofuranone derivative, was evaluated for its antimalarial activity in a P. berghei-infected mouse model. nih.gov This study, known as Peter's test, is a standard primary screening method for antimalarial drugs. nih.gov

In the realm of neurodegenerative diseases, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were assessed for their neuroprotective effects in primary cultured rat cortical neuronal cells against NMDA-induced excitotoxicity. researchgate.net These in vivo and ex vivo models are indispensable for validating the therapeutic potential observed in in vitro assays and for understanding the compound's pharmacological effects in a complex biological system.

Metabolic Stability and Biotransformation Research (e.g., Metabolite Identification, Intrinsic Clearance Studies)

Direct experimental data on the metabolic stability, metabolite identification, and intrinsic clearance of this compound is limited. However, insights can be drawn from research on more complex molecules that contain the 7-methoxy-2,3-dihydrobenzofuran moiety.

One such study on a compound incorporating this structure identified several key metabolic pathways. aksci.com The primary routes of biotransformation included hydroxylation of the dihydrobenzofuran ring system and subsequent glucuronidation. aksci.com This suggests that this compound could potentially undergo similar phase I and phase II metabolic reactions. The presence of a primary amine group also introduces the possibility of deamination or N-acetylation as additional metabolic pathways.

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, has not been reported for this compound. In general, compounds with low intrinsic clearance tend to have a longer half-life in the body, while those with high intrinsic clearance are metabolized more rapidly. sigmaaldrich.comcir-safety.org For reference, studies on a range of central nervous system drugs have shown apparent intrinsic clearance values in human liver microsomes (HLM) spanning from less than 5.8 to 477 µl/min/mg. nih.gov

Table 1: Potential Metabolic Pathways for this compound (Inferred)

| Metabolic Pathway | Potential Metabolite Structure | Enzyme Family Implicated |

| Hydroxylation | Hydroxylated dihydrobenzofuran ring | Cytochrome P450 (CYP) |

| O-Demethylation | Removal of the methoxy group's methyl | Cytochrome P450 (CYP) |

| N-Acetylation | Acetylation of the primary amine | N-acetyltransferases (NATs) |

| Glucuronidation | Addition of glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

This table is based on general metabolic pathways and findings from structurally related compounds; it is not based on direct experimental data for this compound.

Preliminary Toxicological Assessment and Safety Profiling

A comprehensive toxicological assessment and safety profile for this compound is not available in the reviewed literature. However, general toxicological considerations can be made based on its chemical structure, specifically the dihydrobenzofuran and primary amine functional groups.

Safety data sheets for structurally similar compounds, such as 4-Amino-2,3-dihydrobenzofuran tosylate, indicate potential hazards including skin irritation, serious eye irritation, and harm if swallowed or inhaled. aksci.com The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component of numerous bioactive natural products and synthetic compounds, which exhibit a wide range of biological activities. mdpi.com The specific toxicological profile of any given derivative is highly dependent on the nature and position of its functional groups.

The presence of an amine group can sometimes be associated with specific toxicities. For instance, occupational exposure to certain volatile amines has been linked to visual disturbances, a condition known as glaucopsia. nih.gov Safety assessments of various aliphatic amines used in consumer products often focus on dermal and ocular irritation, sensitization, and the potential for nitrosamine (B1359907) formation. cir-safety.orgcir-safety.org

Table 2: General Toxicological Endpoints for Consideration (Based on Structural Analogs)

| Toxicological Endpoint | Potential Effect (Inferred from Related Compounds) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm if swallowed, in contact with skin, or inhaled. aksci.com |

| Skin Irritation/Corrosion | May cause skin irritation. aksci.com |

| Eye Irritation/Damage | May cause serious eye irritation. aksci.com |

| Sensitization | Potential for allergic contact dermatitis. |

| Genotoxicity | No data available for the specific compound. |

| Systemic Toxicity | Dependent on dose and exposure route. Some amines can cause systemic effects. nih.gov |

This table presents potential toxicological concerns based on data from structurally related compounds and is not based on direct experimental findings for this compound.

Further preclinical studies would be necessary to definitively establish the metabolic stability, biotransformation pathways, and toxicological profile of this compound.

Computational and Theoretical Studies of 7 Methoxy 2,3 Dihydro Benzofuran 3 Ylamine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand and a protein's binding site. For 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine, while specific docking studies are not extensively documented in publicly available literature, the interactions can be inferred from studies on analogous benzofuran (B130515) derivatives.

These studies reveal that the binding of such compounds is typically governed by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. The methoxy (B1213986) group at the 7-position can act as a hydrogen bond acceptor, while the amine group at the 3-position can serve as a hydrogen bond donor. The aromatic ring of the benzofuran core can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's active site.

To illustrate the potential interactions, a hypothetical docking study of this compound against a representative protein kinase could yield the following interactions:

| Interaction Type | Interacting Residue (Hypothetical) | Functional Group on Ligand | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Asp145 | Amine (-NH2) | 2.9 |

| Hydrogen Bond (Acceptor) | Lys72 | Methoxy (-OCH3) | 3.1 |

| Hydrophobic Interaction | Val57, Leu132 | Benzofuran Ring | - |

| π-π Stacking | Phe144 | Benzene (B151609) Ring of Benzofuran | 3.8 |

This table presents hypothetical interaction data based on docking studies of similar benzofuran compounds.

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter obtained from these simulations. For structurally related benzofuran derivatives, these scores typically range from -7 to -10 kcal/mol, suggesting a favorable binding potential. The precise binding mode and affinity would, of course, be dependent on the specific topology and amino acid composition of the target protein's active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

A computational study on the related compound 7-Methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde using DFT revealed insights into its electronic properties, which can be extrapolated to understand this compound. researchgate.net The presence of the electron-donating methoxy and amine groups is expected to influence the electron density distribution across the benzofuran scaffold.

Key electronic properties that can be calculated for this compound are summarized in the table below. These values are illustrative and based on typical results for similar aromatic amines and ethers.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.5 D |

| Mulliken Charge on N (Amine) | Partial charge on the nitrogen atom | -0.45 e |

| Mulliken Charge on O (Methoxy) | Partial charge on the oxygen atom | -0.30 e |

This table presents predicted electronic properties based on quantum chemical calculations of analogous compounds.

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as potential sites for electrophilic interaction.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization Methodologies

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov Various computational models are used to predict these properties based on the molecule's structure. For this compound, a range of ADMET parameters can be estimated.

These predictions are often based on quantitative structure-activity relationship (QSAR) models and physicochemical properties. Key parameters include lipophilicity (logP), topological polar surface area (TPSA), and adherence to guidelines like Lipinski's rule of five.

A predicted ADMET profile for this compound is presented below, based on data from studies on similar dihydrobenzofuran derivatives. researchgate.net

| ADMET Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | 165.19 g/mol | Within Lipinski's rule (<500) |

| logP (Octanol/Water Partition) | 1.85 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | Suggests good oral bioavailability |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule (≤10) |

| Lipinski's Rule of Five | 0 Violations | Indicates drug-likeness |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |

| Hepatotoxicity | Low risk predicted | Favorable safety profile |

This table presents a predicted ADMET profile based on computational models and data from related dihydrobenzofuran compounds.

Optimization methodologies involve iterative structural modifications to improve the ADMET profile. For instance, if a compound shows potential for CYP450 inhibition, chemists might alter substituents to reduce this liability while maintaining desired activity. These in silico predictions guide the synthesis of new analogs with a higher probability of success in later developmental stages.

Conformational Analysis and Molecular Dynamics Simulations for Ligand Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the dihydrofuran ring is not planar and can adopt different puckered conformations. The orientation of the methoxy and amine substituents relative to the ring system is also crucial.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. nih.gov An MD simulation would start with the docked pose of this compound in the protein's active site and simulate the movements of all atoms over a period of nanoseconds.

The primary goals of MD simulations in this context are:

To assess the stability of the ligand-protein complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the binding pose is stable.

To analyze the dynamics of key interactions: MD simulations can reveal how the hydrogen bonds and other interactions fluctuate over time.

To calculate binding free energies: More advanced MD techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide a more accurate estimation of the binding affinity.

For ligand optimization, MD simulations can help in understanding why certain analogs have higher or lower activity. By observing the dynamic behavior of different ligands in the active site, researchers can make more informed decisions about which structural modifications are likely to improve binding and efficacy.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Applications in the Construction of Complex Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The primary amine at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophoric elements through well-established chemical transformations such as amidation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the dihydrobenzofuran core to optimize biological activity.

While direct, large-scale synthesis of marketed drugs starting explicitly from 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine is not extensively documented in publicly available literature, its structural motifs are present in several classes of biologically active compounds, particularly those targeting the central nervous system. For instance, the dihydrobenzofuran moiety is a key component of drugs that modulate serotonin (B10506) receptors. The antidepressant Vilazodone, for example, contains a benzofuran (B130515) ring system, highlighting the relevance of this scaffold in the development of CNS-acting agents. nih.govsigmaaldrich.com The structural similarity suggests that this compound is a highly relevant precursor for the synthesis of novel serotonin receptor agonists and antagonists.

Furthermore, research into dihydrobenzofuran analogues has demonstrated their potential as potent GPR119 agonists for the treatment of type 2 diabetes and as anti-inflammatory agents. nih.govnih.govcnr.it The strategic placement of the methoxy (B1213986) group on the aromatic ring can influence metabolic stability and receptor interaction, making the 7-methoxy substitution pattern particularly interesting for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Derivatization Strategies for Analog Development and Chemical Library Synthesis

The amenability of this compound to a variety of chemical modifications makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. mdma.ch The primary amino group is the most common site for derivatization, allowing for the facile introduction of a wide range of substituents.

Amide Coupling: One of the most straightforward and widely used derivatization strategies is the acylation of the primary amine to form a diverse array of amides. This can be achieved by reacting this compound with various carboxylic acids, acid chlorides, or sulfonyl chlorides under standard coupling conditions. This approach allows for the systematic variation of the R group, enabling the exploration of different sizes, electronic properties, and functionalities to probe the binding pocket of a biological target.

Reductive Amination: Reductive amination with a variety of aldehydes and ketones provides access to a library of secondary and tertiary amines. This strategy is particularly useful for introducing larger and more complex substituents, as well as for modulating the basicity of the nitrogen atom, which can be crucial for oral bioavailability and target engagement.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. This allows for the introduction of various substituted and unsubstituted aromatic and heteroaromatic rings, significantly expanding the chemical diversity of the resulting library.

The following table illustrates potential derivatization strategies starting from this compound, based on common synthetic transformations for primary amines and the broader dihydrobenzofuran literature.

| Starting Material | Reagent/Reaction Condition | Product Class | Potential for Diversity |

| This compound | R-COOH, EDC, HOBt | Amides | High (diverse carboxylic acids) |

| This compound | R-CHO, NaBH(OAc)₃ | Secondary Amines | High (diverse aldehydes) |

| This compound | Ar-X, Pd catalyst, ligand, base | N-Aryl Amines | High (diverse aryl halides) |

| This compound | R-SO₂Cl, base | Sulfonamides | Moderate (diverse sulfonyl chlorides) |

| This compound | Isocyanate/Isothiocyanate | Ureas/Thioureas | Moderate (diverse isocyanates) |

Table 1: Derivatization Strategies for this compound.

The synthesis of libraries based on the 2,3-dihydrobenzofuran (B1216630) scaffold has been successfully employed to identify compounds with a range of biological activities. mdma.ch By applying these established derivatization strategies to this compound, medicinal chemists can rapidly generate a multitude of analogs for biological screening. The data generated from these libraries is invaluable for elucidating structure-activity relationships and for the iterative process of lead optimization in drug discovery programs. For example, SAR studies on dihydrobenzofuran derivatives have revealed the importance of substituents on the benzofuran ring for anticancer activity. nih.gov

Future Directions and Research Opportunities

Emerging Therapeutic Targets and Novel Applications for Dihydrobenzofuran Derivatives

The dihydrobenzofuran scaffold is a valuable heterocycle in medicinal chemistry, with derivatives showing promise against a wide range of diseases. nih.govnih.govrsc.org Research indicates that these compounds have significant anti-inflammatory, anticancer, and metabolic-regulating properties. nih.govresearchgate.netcnr.itnih.gov The structural uniqueness of the dihydrobenzofuran core, featuring a fused aryl and dihydrofuran ring, makes it an ideal candidate for developing novel pharmaceutical agents. rsc.org

Future research will likely focus on several key therapeutic areas:

Oncology: Benzofuran (B130515) derivatives have demonstrated the ability to interfere with the hypoxia environment in tumors by targeting the HIF-1α pathway, suggesting a role in anti-angiogenic therapy for cancers like pancreatic ductal adenocarcinoma. nih.gov Further studies may explore their efficacy against other malignancies by targeting pathways such as the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis. nih.gov The addition of halogen atoms, such as fluorine or bromine, to the benzofuran ring has been shown to significantly increase anticancer activity, likely by enhancing binding affinity to molecular targets. nih.govnih.gov

Inflammation: Dihydrobenzofuran derivatives have been shown to be potent anti-inflammatory agents. nih.govnih.gov They can suppress inflammation by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, and by modulating signaling pathways such as the NF-κB pathway. nih.govcnr.itnih.gov New methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have shown a significant ability to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels in cellular models of inflammation. cnr.itnih.gov

Metabolic Disorders: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. researchgate.net These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models, indicating their potential for treating dyslipidemia. researchgate.net

Neurodegenerative and Other Diseases: The structural similarity of benzofurans to various bioactive compounds suggests their potential application in treating a broader range of conditions, including neurodegenerative diseases and parasitic infections. encyclopedia.pubnih.gov

Table 1: Emerging Therapeutic Targets for Dihydrobenzofuran Derivatives

| Therapeutic Area | Potential Molecular Target | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Oncology | HIF-1α/VEGF Pathway | Anti-angiogenic, Anti-tumor | nih.gov |

| uPA System | Inhibition of cancer invasion and metastasis | nih.gov | |

| Inflammation | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.govnih.gov |

| NF-κB Pathway | Inhibition of pro-inflammatory signaling | cnr.itnih.gov | |

| Nitric Oxide Synthase 2 (NOS2) | Reduction of inflammatory mediators | nih.gov | |

| Metabolic Disorders | PPARα | Hypolipidemic (cholesterol and triglyceride lowering) | researchgate.net |

Advanced Synthetic Strategies for Enhanced Analog Development and Diversity-Oriented Synthesis

The increasing importance of dihydrobenzofuran scaffolds has driven the development of numerous innovative synthetic methodologies. rsc.orgresearchgate.netresearchgate.net Future efforts will focus on creating more efficient, stereoselective, and diverse synthetic routes to generate libraries of novel analogs for biological screening.

Key areas of development include:

Transition-Metal Catalysis: Catalysis by transition metals such as palladium, rhodium, and copper remains a cornerstone of dihydrobenzofuran synthesis. rsc.orgmdpi.combohrium.com Recent advances include rhodium(III)-catalyzed C-H functionalization and [3+2] annulation reactions to create chiral dihydrobenzofurans and those with α-quaternary carbon centers. rsc.org Copper-catalyzed biomimetic synthesis has been used to produce neolignan analogs containing the 2,3-dihydrobenzofuran (B1216630) unit. rsc.org

Organocatalysis and Metal-Free Approaches: To align with green chemistry principles, organocatalytic and metal-free synthetic protocols are gaining prominence. nih.gov Chiral phosphoric acid-catalyzed [3+2] annulation reactions and quinine-derived squaramide-catalyzed domino reactions have been developed for the asymmetric synthesis of dihydrobenzofurans with high enantioselectivity. nih.gov Other strategies involve Brønsted acid-mediated cyclizations and rearrangements of chalcone (B49325) precursors. nih.govnih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies are crucial for generating large libraries of structurally diverse compounds. nih.govacs.org Efficient protocols have been established for preparing libraries based on 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds using commercially available building blocks like salicylaldehydes and aryl boronic acids. nih.govacs.orgresearchgate.netacs.org These approaches allow for systematic variation of structural features and physicochemical properties, yielding lead-like compounds for drug discovery programs. acs.org

Novel Cyclization and Annulation Strategies: Research continues to uncover novel ways to construct the dihydrobenzofuran ring system. These include intermolecular and intramolecular cyclizations, [4+1] annulations of para-quinone methides with sulfonium (B1226848) salts, and photoredox/cobalt co-catalyzed methods. cnr.itresearchgate.netbohrium.com

Table 2: Comparison of Advanced Synthetic Strategies for Dihydrobenzofurans

| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Reference(s) |

|---|---|---|---|

| Transition-Metal Catalysis | Rhodium, Palladium, Copper | High efficiency, C-H functionalization, stereoselectivity | rsc.orgresearchgate.net |

| Organocatalysis | Chiral Phosphoric Acids, Squaramides | Asymmetric synthesis, high enantioselectivity, metal-free | nih.gov |

| Diversity-Oriented Synthesis | Various (e.g., HBF₄·OEt₂) | Library generation, structural and physicochemical diversity | nih.govresearchgate.netacs.org |

| Photochemical/Electrochemical | Photoredox catalysts, Electrooxidation | Mild reaction conditions, unique reaction pathways | bohrium.com |

| Rearrangement Strategies | Brønsted acids (e.g., p-TsOH) | Selective synthesis of different benzofuran isomers from a common intermediate | nih.govnih.gov |

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

To fully understand the biological activities of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine and its derivatives, a deeper insight into their molecular mechanisms is required. The integration of "omics" technologies offers a powerful approach to achieve this.

Proteomics: Investigating the interactions of dihydrobenzofuran derivatives with proteins is crucial for identifying direct molecular targets and understanding off-target effects. encyclopedia.pubnih.govnih.gov Studies using model proteins like bovine serum albumin (BSA) have already demonstrated that benzofuran compounds can bind to proteins and alter their secondary structure and stability. nih.govnih.gov Future proteomics research, employing techniques like affinity chromatography coupled with mass spectrometry, can identify the specific protein binding partners of these compounds within the cell, shedding light on their mechanism of action. encyclopedia.pub

Metabolomics: Understanding the metabolic fate of these compounds is essential for drug development. Metabolomics studies can characterize the biotransformation of dihydrobenzofuran derivatives in vivo. For instance, studies on related complex benzazepine-dihydrobenzofuran structures have identified metabolites formed through processes like N-demethylation and hydroxylation of the dihydrobenzofuran moiety, followed by glucuronidation. nih.gov Applying these techniques to this compound will help in identifying its major metabolites and understanding its pharmacokinetic profile. nih.gov

The combination of proteomics and metabolomics data will provide a comprehensive picture of how these compounds interact with biological systems, from target engagement to metabolic clearance, thereby guiding the design of more effective and safer therapeutic agents.

Development of Targeted Delivery Systems for Compound Optimization

Optimizing the delivery of dihydrobenzofuran-based therapeutic agents is critical to enhancing their efficacy and minimizing potential side effects. nih.govharvard.edu The development of targeted drug delivery systems can improve the therapeutic index by concentrating the compound at the site of action. harvard.edustanford.edu

Future research in this area could involve:

Nanocarrier-Based Systems: Encapsulating dihydrobenzofuran derivatives within nanocarriers such as liposomes, dendrimers, or polymeric nanoparticles (e.g., PLGA-PEG) can improve solubility, stability, and pharmacokinetic properties. nih.govnih.govrsc.org These systems often rely on the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues. rsc.org

Active Targeting Strategies: To increase specificity, nanocarriers can be functionalized with targeting ligands that bind to receptors overexpressed on diseased cells. nih.gov These ligands can include:

Antibodies or their fragments: For highly specific cell surface antigen recognition.

Peptides: Smaller, less immunogenic ligands for specific receptors. nih.gov

Aptamers: Oligonucleotides that bind to specific targets with high affinity and specificity. nih.gov

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their payload in response to specific stimuli within the target microenvironment, such as changes in pH, temperature, or the presence of specific enzymes. harvard.edu Light, ultrasound, or magnetic fields can also be used as external triggers for controlled drug release. harvard.edu

Small Molecule-Drug Conjugates (SMDCs): This approach involves directly linking the dihydrobenzofuran compound to a targeting ligand via a cleavable linker, forgoing a nanocarrier. nih.gov This strategy can be effective for delivering potent compounds with high precision.

By leveraging these advanced delivery technologies, the therapeutic potential of compounds like this compound can be maximized, paving the way for more effective and targeted treatments. stanford.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via catalytic cycloisomerization of substituted propargyl alcohols or amines under microwave-assisted conditions to enhance reaction efficiency . Purity validation involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR peaks at δ 3.8–4.2 ppm (methoxy protons) and δ 6.5–7.2 ppm (aromatic protons) confirm structural integrity .

Q. What are the primary pharmacological applications of this compound in preclinical research?

- Methodological Answer : It serves as a key intermediate in designing tubulin polymerization inhibitors and antifungal agents. For instance, derivatives with substituents at the 4-position (e.g., chloro or fluoro) show enhanced bioactivity in antiproliferative assays against cancer cell lines . Researchers should prioritize in vitro cytotoxicity screening (e.g., MTT assays) followed by structure-activity relationship (SAR) studies to optimize potency.

Q. How can researchers address solubility challenges during in vitro testing?

- Methodological Answer : Solubility is improved using co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% (v/v) to avoid cellular toxicity. Alternatively, pro-drug strategies (e.g., glycosylation) enhance aqueous solubility, as seen in β-D-glucopyranoside derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) with palladium or ruthenium complexes achieves >90% enantiomeric excess (ee). For example, (S)-configured derivatives require (R)-BINAP ligands, validated via chiral HPLC (Chiralpak AD-H column) . Advanced NMR techniques (e.g., NOESY) further confirm stereochemical assignments .

Q. What experimental strategies resolve contradictions in SAR data for dihydrobenzofuran derivatives?

- Methodological Answer : Conflicting SAR often arises from substituent electronic effects versus steric hindrance. Computational modeling (e.g., DFT calculations) identifies electron-withdrawing groups (e.g., -CF) that enhance binding to tubulin’s colchicine site, while bulky groups (e.g., -CH) reduce affinity. Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do metabolic pathways influence the stability of this compound in vivo?

- Methodological Answer : Hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4) leads to demethylation at the methoxy group, reducing efficacy. Stable isotope tracing (C-methoxy labeling) combined with LC-MS/MS quantifies metabolite formation. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodent models .

Q. What advanced characterization techniques differentiate polymorphic forms of this compound?

- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For instance, Form I (melting point 230°C) exhibits higher bioavailability than Form II (mp 215°C) due to improved crystal packing. Pair these with solid-state NMR to analyze hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.